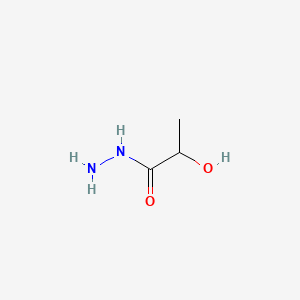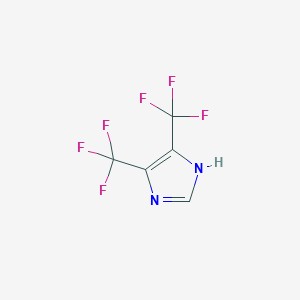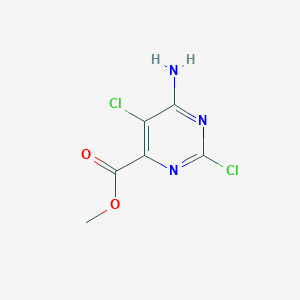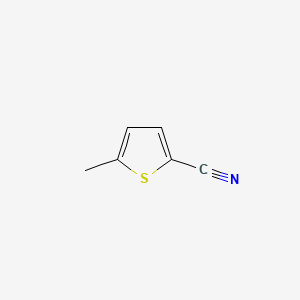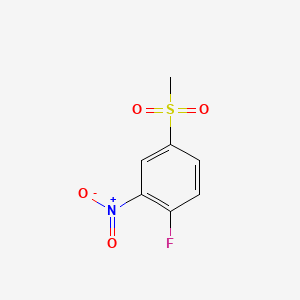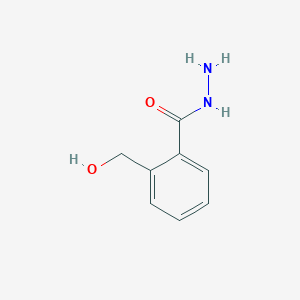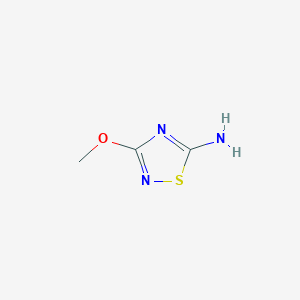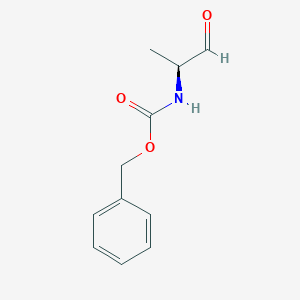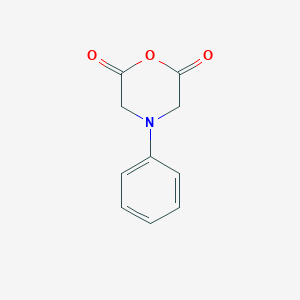
Tert-butyl n-(2-furyl)carbamate
Overview
Description
Tert-butyl n-(2-furyl)carbamate, also known as tert-Butyl 2-furylcarbamate, is a chemical compound with the molecular formula C9H13NO3 . It is also known by other names such as 2-Methyl-2-propanyl 2-furylcarbamate and Carbamic acid, N-2-furanyl-, 1,1-dimethylethyl ester .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates in general can be synthesized in the presence of natural phosphate as a catalyst, with excellent yield, simple workup, and benign environment .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (O-CO-NH-) attached to a tert-butyl group and a furanyl group . The average mass of the molecule is 183.204 Da .Chemical Reactions Analysis
Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 117.15 g/mol . It is structurally related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Scientific Research Applications
Molecular Structure and Vibrational Spectra
Tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate has been studied for its molecular structure, conformational stability, and vibrational frequencies. Hartree-Fock (HF) and density functional theory (DFT) ab initio calculations were used to investigate these properties. The optimized bond length and angle values showed good agreement with experimental values, demonstrating the compound's molecular complexity and stability (Arslan & Demircan, 2007).
Mechanism of Action
Mode of Action
The compound is a Boc-protected amine . Boc-protected amines are widely used in the synthesis of carbamates, thiocarbamates, and ureas . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .
Biochemical Pathways
The compound is involved in the synthesis of carbamates, thiocarbamates, and ureas . These compounds are found in a wide array of bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . They are noted for their chemical stability and potential to enhance cellular membrane permeability .
Pharmacokinetics
041 g/mL at 25 °C) and refractive index (n20/D 14500) have been reported .
Result of Action
The result of the action of Tert-butyl n-(2-furyl)carbamate largely depends on the context of its use. In the context of organic synthesis, it serves as a protecting group for amines, enabling the synthesis of complex molecules .
Safety and Hazards
Future Directions
Carbamates, including Tert-butyl n-(2-furyl)carbamate, have received much attention in recent years due to their application in drug design and discovery . They are widely utilized as a peptide bond surrogate in medicinal chemistry . Therefore, future research may focus on exploring new applications of carbamates in medicinal chemistry and drug design.
Biochemical Analysis
Biochemical Properties
Tert-butyl n-(2-furyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, including proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The nature of these interactions is primarily through the formation of covalent bonds with the active sites of these enzymes, leading to the inhibition or activation of their catalytic activities .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound can also interact with transcription factors, resulting in changes in gene expression. Furthermore, it can modulate the activity of various signaling molecules, such as kinases and phosphatases, thereby affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which play a crucial role in the metabolism of peptides. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can bind to specific proteins, leading to its localization and accumulation in certain cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, it can be found in the cytoplasm, where it interacts with various signaling molecules and enzymes .
properties
IUPAC Name |
tert-butyl N-(furan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPYDDORIVFDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312141 | |
| Record name | Tert-butyl n-(2-furyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56267-47-1 | |
| Record name | 56267-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tert-butyl n-(2-furyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(furan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


